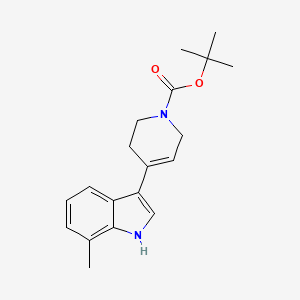
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group, a chloro group, and an ethylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the chloro and ethylbutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) bromide or aluminum chloride to facilitate the bromination and substitution processes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Reduction: Formation of 2-(methyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Substitution: Formation of 2-(substituted methyl)-4-chloro-1-(2-ethylbutoxy)Benzene derivatives.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The chloro and ethylbutoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(bromomethyl)-4-chloro-1-(2-methylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-propylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-isobutylbutoxy)Benzene
Uniqueness
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the ethylbutoxy group, in particular, may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H18BrClO |
|---|---|
Peso molecular |
305.64 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)benzene |
InChI |
InChI=1S/C13H18BrClO/c1-3-10(4-2)9-16-13-6-5-12(15)7-11(13)8-14/h5-7,10H,3-4,8-9H2,1-2H3 |
Clave InChI |
WALJBYLKVFNWDZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COC1=C(C=C(C=C1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)


![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)



![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)

